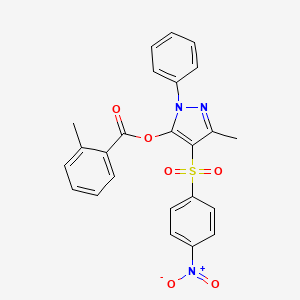

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methylbenzoate

Description

Properties

IUPAC Name |

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O6S/c1-16-8-6-7-11-21(16)24(28)33-23-22(17(2)25-26(23)18-9-4-3-5-10-18)34(31,32)20-14-12-19(13-15-20)27(29)30/h3-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURKYGYZCLESJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the nitrophenyl and sulfonyl groups. The final step involves esterification with 2-methylbenzoic acid. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Antiviral Properties

Research indicates that compounds with similar structures exhibit antiviral activity, particularly against human immunodeficiency virus (HIV). The presence of the pyrazole ring is crucial for inhibiting viral replication by targeting key enzymes involved in the HIV life cycle, such as reverse transcriptase and integrase .

Anti-inflammatory Effects

Studies have shown that related pyrazole derivatives possess anti-inflammatory properties. The mechanism is believed to involve inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methylbenzoate may also exhibit similar effects.

Antitumor Activity

There is emerging evidence that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The sulfonamide group may enhance the compound's ability to interact with cellular targets involved in cancer progression .

Case Study 1: HIV Inhibition

In a study evaluating novel pyrazole compounds for HIV treatment, researchers found that derivatives similar to this compound effectively reduced viral load in vitro. The mechanism was attributed to the inhibition of integrase activity, highlighting the potential for this compound as a therapeutic agent against HIV .

Case Study 2: Anti-inflammatory Activity

A series of synthesized pyrazole compounds were tested for their anti-inflammatory effects using heat-induced protein denaturation techniques. Results showed significant inhibition of inflammation markers, suggesting that compounds like this compound could be developed into anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs and their properties:

Key Comparative Insights

Electron-Withdrawing vs. Methoxy (C25H21N3O8S) and ethoxy (C25H21N3O7S) substituents on the benzoate moiety increase solubility in polar solvents but may reduce membrane permeability .

Bioactivity and Stability :

- Fluorinated analogs (e.g., 851126-70-0) exhibit improved metabolic stability due to fluorine’s resistance to oxidative degradation, making them candidates for drug development .

- The sulfanyl group in 851126-70-0 may offer unique binding interactions in enzyme inhibition compared to sulfonyl derivatives .

Synthetic Accessibility: Analogs with simpler substituents (e.g., methyl or methoxy groups) are more readily synthesized in bulk (e.g., 14 mg of C263-0340 available vs.

Crystallographic and Structural Studies

- Pyrazole sulfonates, including analogs like 1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate , have been characterized via X-ray crystallography using programs like SHELXL and ORTEP, revealing planar pyrazole cores and intermolecular interactions (e.g., π-π stacking) that stabilize crystal packing .

- The bulky 4-nitrobenzenesulfonyl group in the target compound likely induces steric hindrance, affecting molecular conformation and binding to biological targets .

Bioactivity Potential

- While direct bioactivity data for the target compound are absent in the evidence, related pyrazole sulfonates exhibit antimicrobial, anti-inflammatory, and kinase-inhibitory properties. For example, 4-(benzo[d]thiazol-2-yl)pyrazolones show promise in targeting enzymes like DPP-4 (dipeptidyl peptidase-4) .

Biological Activity

3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methylbenzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on diverse research findings.

The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C27H25N3O8S |

| Molecular Weight | 551.57 g/mol |

| LogP | 4.0058 |

| Polar Surface Area | 111.853 Ų |

| Hydrogen Bond Acceptors | 14 |

The structural representation reveals a complex arrangement that contributes to its biological interactions.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha . This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to our target compound have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The proposed mechanism involves induction of apoptosis and cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study published in the Asian Journal of Chemistry evaluated the antimicrobial activity of several pyrazole derivatives, including the target compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

Study 2: Anti-inflammatory Mechanism

In a separate study focusing on inflammation, researchers assessed the effect of similar pyrazole compounds on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in nitric oxide production, suggesting that these compounds could serve as effective anti-inflammatory agents .

Q & A

Q. What are the optimal synthetic routes for 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methylbenzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds.

- Step 2 : Sulfonylation at the pyrazole C4 position using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or Et₃N).

- Step 3 : Esterification of the pyrazole C5 hydroxyl group with 2-methylbenzoyl chloride. Key variables affecting yield:

- Temperature control during sulfonylation (0–5°C minimizes side reactions) .

- Solvent polarity (e.g., DMF improves sulfonylation efficiency) .

- Catalytic use of DMAP in esterification enhances acylation rates .

Table 1 : Representative Reaction Conditions and Yields

| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Sulfonylation | 4-NO₂C₆H₄SO₂Cl, Et₃N | CH₂Cl₂ | 0–5 | 72–85 |

| Esterification | 2-MeC₆H₄COCl, DMAP | THF | RT | 68–78 |

Q. How is the compound structurally characterized, and what spectroscopic techniques are critical?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., aromatic protons at δ 7.2–8.3 ppm) .

- X-ray Crystallography : Resolves stereoelectronic effects of the nitrobenzenesulfonyl group (e.g., dihedral angles between pyrazole and benzene rings) .

- FT-IR : Confirms sulfonyl (1350–1160 cm⁻¹) and ester (1720–1700 cm⁻¹) functionalities .

Q. What preliminary biological screening approaches are recommended for this compound?

Methodological Answer:

- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values .

- Enzyme Inhibition : Test against COX-2 or kinases via fluorescence-based assays .

Q. How does the nitrobenzenesulfonyl group influence the compound’s reactivity?

Methodological Answer: The -SO₂C₆H₄NO₂ group:

Q. What solvents and storage conditions are optimal for long-term stability?

Methodological Answer:

- Solubility : DMSO (>10 mg/mL) for biological assays; CHCl₃ for synthetic work .

- Storage : -20°C under inert gas (Ar/N₂) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with COX-2 (PDB: 3LN1) to map binding poses. Focus on sulfonyl interactions with Arg120/Arg513 .

- MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns .

- QSAR Modeling : Correlate substituent electronegativity (Hammett σ) with antimicrobial activity .

Q. What strategies resolve contradictory bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for MIC assays) .

- Structural Analogues : Test derivatives (e.g., replacing NO₂ with CF₃) to isolate sulfonyl vs. nitro contributions .

- Proteomics : Identify off-target effects via affinity chromatography and LC-MS/MS .

Q. How does the crystal packing of this compound inform its solid-state properties?

Methodological Answer:

- X-ray Diffraction : Reveals π-π stacking between phenyl rings (3.8 Å spacing) and C-H···O hydrogen bonds .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., 12% contribution from O···H contacts) .

- Thermogravimetry (TGA) : Decomposition onset at 210°C correlates with nitro group stability .

Q. What mechanistic insights explain its selectivity in enzyme inhibition?

Methodological Answer:

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive).

- Isothermal Titration Calorimetry (ITC) : Measure ΔH and ΔS of binding to COX-2 .

- Mutagenesis : Engineer enzyme variants (e.g., Arg120Ala) to test sulfonyl binding necessity .

Q. How can structural modifications enhance its pharmacokinetic profile?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.